7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C14H18ClN3O2S It is a derivative of benzo[d]thiazole, featuring a chlorine atom at the 7th position, a methoxy group at the 4th position, and a morpholinoethyl group attached to the nitrogen atom of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can be utilized to study biological processes and pathways. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies, including binding assays and functional assays.
Comparison with Similar Compounds
4-Methoxybenzothiazole
2-Morpholinoethylamine
7-Chlorobenzothiazole
Uniqueness: 7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is unique due to its combination of functional groups, which provide distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
7-chloro-4-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-19-11-3-2-10(15)13-12(11)17-14(21-13)16-4-5-18-6-8-20-9-7-18/h2-3H,4-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBJEKOZRWDPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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